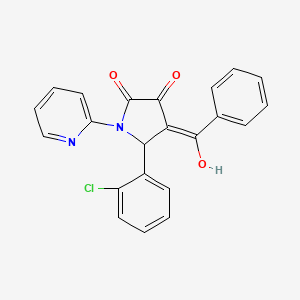
4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolone derivatives typically involves multicomponent reactions, allowing for the efficient construction of these complex molecules. For instance, Alizadeh et al. (2007) described a one-pot synthesis method for producing highly functionalized pyrrolone compounds through the reaction of enamines with arenesulfonyl isocyanates. This method underscores the utility of multicomponent reactions in generating pyrrolone derivatives with diverse functionalities (Alizadeh, Rezvanian, & Zhu, 2007).
Molecular Structure Analysis
The molecular structure of pyrrolone derivatives is often confirmed through spectroscopic methods and, in some cases, X-ray crystallography. Özdemir et al. (2015) provided a comprehensive structural analysis of a similar compound using techniques such as FT-IR, NMR, and X-ray diffraction, complemented by theoretical DFT calculations. These studies highlight the conjugated and planar nature of the pyrrolone core, contributing to its chemical reactivity and interaction with biological targets (Özdemir et al., 2015).
Chemical Reactions and Properties
Pyrrolone derivatives participate in various chemical reactions, exploiting the reactivity of their carbonyl and pyrrole groups. For example, Louroubi et al. (2019) discussed the synthesis of a pyrrole derivative featuring a benzoyl group, highlighting the compound's potential as a corrosion inhibitor due to its ability to interact with metal surfaces. This reflects the chemical versatility of pyrrolone derivatives in applications beyond their biological activity (Louroubi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One study details the reactions of 5-aryl-4-acyl-1-(4-hydroxyphenyl)-3-hydroxy-3-pyrrolin-2-ones with arylamines, which could be related to the core structure of the compound , highlighting the synthetic versatility of these pyrrolone derivatives in producing arylamino derivatives through specific reactions (Armisheva et al., 2011). Another significant contribution to the field is the development of a one-pot synthesis approach for 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, demonstrating an efficient route to novel pyrrolone derivatives (Alizadeh et al., 2007).
Biological Activity and Applications
The compound's derivatives have been explored for their biological activity. For instance, a study on 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides revealed their potential as a new class of synthetic histone deacetylase inhibitors, offering insights into the chemical modifications at the pyrrole-C2 and/or -C4 positions affecting biological activity (Mai et al., 2004). Another study focused on derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, indicating their antibacterial activities and showcasing the utility of these compounds in medicinal chemistry (Bildirici et al., 2007).
Catalysis and Synthetic Methods
The use of acidic pyridinium inner salt as a catalyst for the synthesis of N-substituted 5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones in aqueous media is another notable application. This method represents a facile and effective approach for generating pyrrolone derivatives, highlighting the role of novel catalysts in enhancing synthetic efficiency (Shahnaei & Kabirifard, 2021).
Eigenschaften
IUPAC Name |
(4E)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-11-5-4-10-15(16)19-18(20(26)14-8-2-1-3-9-14)21(27)22(28)25(19)17-12-6-7-13-24-17/h1-13,19,26H/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJIHKSNQBYPV-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)


![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)
![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)